molecular formula C12H11ClN2O2S B8691274 2-Phenylsulfonylamino-5-chloroaniline

2-Phenylsulfonylamino-5-chloroaniline

Cat. No.: B8691274
M. Wt: 282.75 g/mol
InChI Key: ABKFKLINEJKKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylsulfonylamino-5-chloroaniline is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

N-(2-amino-4-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2

InChI Key

ABKFKLINEJKKGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-phenylsulfonylamino-5-chloro-1-nitrobenzene (172 mg; prepared in Reference Example 11.) in acetic acid (4 ml), reduced iron powder (154 mg) was added at room temperature under an atmosphere of argon. The suspension was stirred for 2 hours at 120° C. The reaction suspension was diluted with ethyl acetate and filtered. The filtrate was concentrated under the reduced pressure. The residue was purified on silica gel column chromatography (AcOEt-hexane) to give the title compound (92 mg) having the following physical data.
Quantity
172 mg
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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